3-(4-Aminophenyl)propanoic acid;hydrochloride
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Overview
Description
3-(4-Aminophenyl)propanoic acid;hydrochloride: is an organic compound with the molecular formula C9H12ClNO2. It is also known as 4-APA or Fenamic acid. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)propanoic acid typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using concentrated nitric acid and sulfuric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline (4-aminophenyl) using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Friedel-Crafts Alkylation: Aniline undergoes Friedel-Crafts alkylation with propionic acid or its derivatives in the presence of a Lewis acid catalyst like aluminum chloride to form 3-(4-Aminophenyl)propanoic acid.
Industrial Production Methods
Industrial production of 3-(4-Aminophenyl)propanoic acid;hydrochloride involves large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The process includes:
- Continuous flow reactors for nitration and reduction steps.
- Use of high-pressure hydrogenation reactors for efficient reduction.
- Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(4-Aminophenyl)propanol.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
3-(4-Aminophenyl)propanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenylacetic acid
- 4-Aminophenylbutyric acid
- 3-Aminophenylpropionic acid
Uniqueness
3-(4-Aminophenyl)propanoic acid;hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
3-(4-aminophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-2,4-5H,3,6,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBLZZLFEIDRQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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